N-(Anthracen-9-YL)benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
55431-69-1 |
|---|---|
Molecular Formula |
C20H15NO2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-anthracen-9-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,17-10-2-1-3-11-17)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H |
InChI Key |
XMEOSIRZGAJGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-(Anthracen-9-YL)benzenesulfonamide and its Analogues
The construction of the core this compound structure is achieved through several reliable synthetic strategies. These methods primarily focus on the formation of the crucial sulfur-nitrogen (S-N) bond, linking the anthracenyl and benzenesulfonyl groups.
Condensation Reactions for N-Anthracene-Substituted Benzenesulfonamide (B165840) Derivatives
Condensation reactions represent a cornerstone for the synthesis of sulfonamides. The most common approach involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For anthracene-substituted derivatives, this typically involves reacting 9-aminoanthracene (B1202694) or a related anthracenyl amine with benzenesulfonyl chloride or its substituted analogues.
A straightforward condensation methodology has been successfully employed to synthesize related structures, such as (E)-4-((anthracen-9-ylmethylene)amino)-N-(pyridin-2-yl) benzenesulfonamide, highlighting the utility of this approach in creating complex molecules incorporating the anthracene (B1667546) framework. This method's reliability and simplicity make it a primary choice for accessing a wide range of N-anthracene-substituted benzenesulfonamide derivatives. Similarly, amide condensation reactions have been used to synthesize anthraquinone-based benzenesulfonamide derivatives, which serve as potent human carbonic anhydrase inhibitors.
Aza-Michael Addition Approaches to Anthracene-Containing Sulfonyl Amines
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. This strategy can be adapted to synthesize precursors or analogues of the target compound. For instance, the synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, an analogue, has been accomplished via an aza-Michael addition of 1-(anthracen-9-yl)-N-methylmethanamine to phenyl vinyl sulfone. This reaction demonstrates an alternative pathway where the sulfonamide-like structure is built upon an existing anthracene-containing amine. The reaction is often facilitated by catalysts and can be performed under solvent-free conditions, enhancing its efficiency and environmental friendliness.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| 1-(anthracen-9-yl)-N-methylmethanamine | Phenyl vinyl sulfone | Aza-Michael Addition | N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine |
Application of Microwave-Assisted Synthesis in Benzenesulfonamide Chemistry
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. This technology offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and improved product purity. In the context of benzenesulfonamide chemistry, microwave irradiation has been shown to efficiently drive condensation and other coupling reactions.
The benefits of this technique are well-documented, with reactions that traditionally take hours to complete being finished in minutes. For example, the synthesis of various N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides demonstrated that microwave irradiation proceeds smoothly without a catalyst, resulting in shorter reaction times and better yields compared to conventional heating methods. This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of this compound analogues for research and screening purposes.
| Synthesis Method | Typical Reaction Time | Key Advantages | Reference Example |
|---|---|---|---|
| Conventional Heating | 2-15 hours | Established, widely accessible | Pyrazolyl-benzenesulfonamide synthesis |
| Microwave Irradiation | Minutes | Rapid, higher yields, energy efficient | Pyrazolyl-benzenesulfonamide synthesis |
Exploration of Novel Precursors and Reaction Pathways
Research into the synthesis of this compound is not limited to established methods. There is ongoing exploration of novel precursors and reaction pathways to enhance efficiency, selectivity, and access to a broader range of derivatives.
One area of focus is the development of new methods for synthesizing functionalized anthracene precursors. Techniques such as metal-catalyzed reactions, including palladium-catalyzed C-H bond activation and gold-catalyzed cyclizations, offer innovative routes to substituted anthracenes that can serve as advanced precursors. For example, transition metal-catalyzed reactions like Sonogashira coupling can create alkynylated anthracene precursors, which can be further cyclized. These advanced precursors, once converted to the corresponding 9-aminoanthracene derivatives, open up new avenues for synthesizing structurally complex and novel benzenesulfonamide analogues. Furthermore, pathways starting from readily available materials like 9,10-dibromoanthracene (B139309) allow for multi-step functionalization to create key precursors for diverse anthracene derivatives.
Design and Synthesis of this compound Derivatives for Targeted Research
The this compound scaffold is a versatile platform for designing molecules with specific biological or material science applications. By modifying the anthracene core or the benzenesulfonamide ring, researchers can fine-tune the compound's properties for targeted research.
A significant driver for the synthesis of new derivatives is the search for novel therapeutic agents. The benzenesulfonamide moiety is a well-known pharmacophore present in numerous approved drugs, particularly as inhibitors of carbonic anhydrase enzymes, which are targets for treating glaucoma, epilepsy, and certain cancers. Research has focused on synthesizing novel anthracene-based compounds for their potential anticancer properties. For instance, a series of N-(4-fluorophenyl)anthracene-9-sulfonamide and related derivatives were synthesized and showed significant selective cytotoxic effects against breast carcinoma cell lines.
The design strategy often involves computational and structure-based methods to predict the interaction of the designed molecules with a biological target. This rational design approach, followed by synthesis, has led to the development of potent and selective inhibitors for various enzymes and signaling pathways.
| Derivative Class | Intended Research Target | Synthetic Approach |
|---|---|---|
| Anthracene-9-sulfonyl derivatives | Anticancer agents (e.g., against HCT-116, MCF-7) | Condensation of anthracene-9-sulfonyl chloride with various amines |
| Anthraquinone-based benzenesulfonamides | Human Carbonic Anhydrase (hCA) inhibitors | Amide condensation reactions |
| Aryl thiazolone-benzenesulfonamides | Carbonic Anhydrase IX (CA IX) inhibitors for anticancer applications | Multi-step synthesis involving condensation and cyclization |
Advanced Structural Characterization and Solid State Analysis
Single Crystal X-ray Diffraction (SC-XRD) Studies of N-(Anthracen-9-YL)benzenesulfonamide and Analogues
Single-crystal X-ray diffraction (SC-XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, this method would provide precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding its chemical structure and reactivity.
Elucidation of Molecular Conformation and Stereochemistry
An SC-XRD study of this compound would be anticipated to reveal a non-planar molecular conformation. The dihedral angle between the anthracene (B1667546) and benzenesulfonamide (B165840) moieties would be a key structural parameter. In analogous structures, such as N-(anthracen-9-ylmethyl)aniline derivatives, the anthracene ring system is often significantly twisted with respect to the other aromatic ring. For instance, in 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, the benzene (B151609) ring is inclined to the mean plane of the anthracene ring system by 75.21(9)°. The stereochemistry around the sulfonamide nitrogen atom would also be clearly defined, typically exhibiting a tetrahedral geometry.
A hypothetical data table for the crystallographic parameters of this compound, if determined, would resemble the following:
| Parameter | Value |
| Chemical formula | C₂₀H₁₅NO₂S |
| Formula weight | 345.40 |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) | To be determined |
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms as acceptors would be expected to be a dominant feature. These interactions could lead to the formation of supramolecular synthons, such as chains or dimers. For example, in the crystal structure of (E)-N-(2-styrylphenyl)benzenesulfonamide, hydrogen bonding and C—H⋯π interactions play a significant role in the crystal packing. The presence of the large, planar anthracene moiety might also facilitate π-π stacking interactions, further influencing the packing arrangement.
A hypothetical table detailing potential hydrogen bond geometries is presented below:
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |
| N—H···O=S | To be determined | To be determined | To be determined | To be determined |
| C—H···π(anthracene) | To be determined | To be determined | To be determined | To be determined |
| C—H···π(benzene) | To be determined | To be determined | To be determined | To be determined |
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified.
Identification and Quantification of Specific Intermolecular Contacts (e.g., H…H, C…H, O…H)
A hypothetical breakdown of intermolecular contacts for this compound is shown in the table below:
| Interaction Type | Percentage Contribution (%) |
| H···H | To be determined |
| C···H / H···C | To be determined |
| O···H / H···O | To be determined |
| S···H / H···S | To be determined |
| N···H / H···N | To be determined |
| C···C | To be determined |
| Other | To be determined |
Visualization of Molecular Recognition and Self-Assembly Propensities
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual summary of the intermolecular contacts. The distribution and shape of the points on these plots can reveal the propensity for certain types of interactions and how molecules recognize each other to form the crystal lattice. For this compound, the fingerprint plot would likely show distinct spikes for O···H contacts, characteristic of strong hydrogen bonds, and wing-like features for C···H and H···H contacts.
Vibrational Spectroscopic Characterization for Molecular Architecture
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the sulfonamide group, typically in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group would appear as strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The spectra would also be rich in bands corresponding to the aromatic C-H and C=C stretching and bending vibrations of the anthracene and benzene rings. Analysis of these spectra, often aided by computational chemistry, can provide insights into the molecular structure and bonding.
A table of expected characteristic vibrational frequencies is provided below:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N—H stretch | 3200–3300 | FT-IR, Raman |
| Aromatic C—H stretch | 3000–3100 | FT-IR, Raman |
| S=O asymmetric stretch | 1300–1350 | FT-IR, Raman |
| S=O symmetric stretch | 1140–1160 | FT-IR, Raman |
| Aromatic C=C stretch | 1400–1600 | FT-IR, Raman |
| S—N stretch | 900–950 | FT-IR, Raman |
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Vibrational Modes of the Sulfonamide Group and Anthracene Core
FT-IR spectroscopy probes the vibrational transitions within a molecule, offering a unique fingerprint based on its functional groups. For this compound, the IR spectrum is dominated by the characteristic absorptions of the sulfonamide group and the polycyclic aromatic anthracene core.
The sulfonamide group (-SO₂NH-) presents distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. These are strong absorption bands and are key indicators of the sulfonamide functionality. The S-N stretching vibration is generally found in the 940-900 cm⁻¹ region. researchgate.netresearchgate.net The N-H stretching vibration of the sulfonamide is also a prominent feature, typically appearing as a sharp band in the 3300-3200 cm⁻¹ region, with its exact position influenced by hydrogen bonding interactions in the solid state.
The anthracene core contributes a series of characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a group of bands in the 1625-1450 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ region, their patterns providing information about the substitution on the aromatic rings.
Table 1: Characteristic FT-IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide | N-H Stretch | 3300-3200 |
| Anthracene/Benzene | Aromatic C-H Stretch | >3000 |
| Anthracene/Benzene | C=C Aromatic Stretch | 1625-1450 |
| Sulfonamide | S=O Asymmetric Stretch | 1370-1330 |
| Sulfonamide | S=O Symmetric Stretch | 1180-1160 |
| Sulfonamide | S-N Stretch | 940-900 |
| Anthracene/Benzene | C-H Out-of-plane Bend | 900-675 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy serves as a valuable counterpart to FT-IR, as it detects vibrational modes based on changes in polarizability. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the non-polar aromatic rings of the anthracene and benzene moieties are particularly prominent in the FT-Raman spectrum. researchgate.net The C=C stretching modes of the anthracene ring are expected to produce strong signals between 1156-1615 cm⁻¹. researchgate.net The symmetric stretching of the sulfonyl group (SO₂) also gives a characteristic Raman band. The S-N stretching mode can also be observed in the Raman spectrum, complementing the IR data. researchgate.net This technique is especially useful for analyzing the skeletal vibrations of the polycyclic aromatic system, providing a more complete picture of the molecule's vibrational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure
NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, the connectivity and chemical environment of each atom can be mapped out.
¹H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound provides a wealth of information. The aromatic protons of the anthracene and benzenesulfonamide rings resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents.
The protons on the benzenesulfonamide ring typically appear as a multiplet. For an unsubstituted benzene ring, protons ortho to the sulfonamide group would appear around δ 7.8-7.9 ppm, while the meta and para protons would be found between δ 7.5-7.6 ppm. chemicalbook.com
The nine protons of the anthracene core exhibit a complex and characteristic pattern of signals. The proton at the C10 position (H-10) is often the most downfield, appearing as a singlet, due to its unique electronic environment. The remaining protons on the outer rings will appear as doublets and triplets (or more complex multiplets), with their specific chemical shifts and coupling constants (J-values) determined by their position and relationship to neighboring protons. For instance, in many anthracene derivatives, the protons at positions 1, 8, 4, and 5 are typically found at lower field than those at positions 2, 7, 3, and 6. The sulfonamide N-H proton usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Anthracene H-10 | Downfield singlet | Singlet (s) |
| Anthracene Aromatic H | 7.4 - 8.6 | Multiplet (m) |
| Benzenesulfonamide Aromatic H | 7.5 - 7.9 | Multiplet (m) |
| Sulfonamide N-H | Variable | Broad Singlet (br s) |
¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Molecular Framework Confirmation
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
The carbon atoms of the aromatic rings resonate in the range of δ 120-150 ppm. The benzenesulfonyl carbons can be distinguished, with the carbon atom directly attached to the sulfur atom (C-S) appearing at a lower field (around δ 140-145 ppm) compared to the other ring carbons. chemicalbook.com
The fourteen carbon atoms of the anthracene core will show a series of signals in the aromatic region. The quaternary carbons at the ring junctions (C-4a, C-8a, C-9a, C-10a) and the carbon attached to the nitrogen (C-9) will have distinct chemical shifts from the protonated carbons. The chemical shift of C-9 is particularly informative as it is directly bonded to the sulfonamide nitrogen. The symmetry of the molecule (or lack thereof) will determine the total number of unique carbon signals observed.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzenesulfonamide C-S | 140 - 145 |
| Anthracene/Benzene Aromatic C | 120 - 140 |
| Anthracene Quaternary C | 125 - 135 |
Computational and Theoretical Chemistry Studies of N Anthracen 9 Yl Benzenesulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
This foundational analysis would use DFT methods, likely with a basis set such as B3LYP/6-31G(d,p), to determine the most stable three-dimensional structure of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
TD-DFT calculations build upon the optimized geometry to explore how the molecule interacts with light.
Characterization of Intramolecular Charge Transfer (ICT) PhenomenaGiven the donor-acceptor nature of the anthracene (B1667546) and benzenesulfonamide (B165840) moieties, TD-DFT would be used to investigate the possibility of Intramolecular Charge Transfer upon photoexcitation. This involves analyzing the change in electron density distribution between the ground and excited states. Evidence of ICT would suggest potential applications in areas like fluorescent sensors and non-linear optics.
Although the specific data for N-(Anthracen-9-YL)benzenesulfonamide is not available in current literature, the framework for such an investigation is well-established. The absence of these studies highlights an opportunity for new research to explore the rich photophysical and electronic properties that this molecule is likely to possess. Future work by theoretical and computational chemists is needed to elucidate these characteristics and unlock its potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and charge delocalization within a molecule, which are crucial for determining molecular stability.
In the NBO analysis of a molecule like this compound, the electronic wavefunction is interpreted in terms of localized electron-pair bonding units (Lewis structures) and their interactions. The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled "donor" NBO to an empty "acceptor" NBO. Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule.
For sulfonamide-containing molecules, key interactions typically involve the lone pairs of electrons on the oxygen and nitrogen atoms and their delocalization into adjacent anti-bonding orbitals. For instance, studies on related sulfonamides reveal significant hyperconjugative interactions that contribute to their stability. scirp.org In the case of this compound, significant interactions would be expected between:
The lone pair orbitals of the sulfonyl oxygen atoms (LP O) and the anti-bonding orbitals of the sulfur-nitrogen (σ* S-N) and sulfur-carbon (σ* S-C) bonds.
The lone pair orbital of the sulfonamide nitrogen (LP N) and the anti-bonding orbitals of the sulfur-oxygen (σ* S-O) bonds and the π* orbitals of the adjacent aromatic rings.
The π orbitals of the anthracene and benzene (B151609) rings and the π* anti-bonding orbitals within these aromatic systems, indicating extensive electron delocalization.
These interactions lead to a delocalization of electron density from the electron-rich lone pair orbitals to the electron-deficient anti-bonding orbitals, thereby stabilizing the entire molecular framework. NBO analysis of anthracene-9,10-dicarboxaldehyde, for example, showed strong stabilization energies from π → π* interactions within the fused ring system. nih.gov
Table 1: Representative Donor-Acceptor Interactions from NBO Analysis for a Related Sulfonamide Structure (Note: This data is illustrative of the type of results obtained for related sulfonamide compounds and is not specific to this compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) O | σ* (S-N) | 5.8 | Hyperconjugation |
| LP (1) O | σ* (S-C) | 4.2 | Hyperconjugation |
| LP (1) N | σ* (S-O) | 10.5 | Hyperconjugation |
| π (C-C) | π* (C-C) | 20.1 | π-conjugation |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. It is instrumental in identifying the electrostatic potential and predicting molecular reactivity, including sites for electrophilic and nucleophilic attack and regions prone to hydrogen bonding. researchgate.net
The MEP map uses a color scale to represent different electrostatic potential values on the molecule's electron density surface.
Red and Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges. researchgate.net
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net
Green Regions: Represent neutral or near-zero potential.
For this compound, the MEP map would be expected to show distinct regions of positive and negative potential. The most negative regions (red) would likely be concentrated around the highly electronegative oxygen atoms of the sulfonyl group (SO₂), making them primary sites for electrophilic attack and hydrogen bond acceptance. The nitrogen atom of the sulfonamide bridge would also exhibit negative potential. Conversely, the hydrogen atom attached to the sulfonamide nitrogen (N-H) would represent a region of high positive potential (blue), making it a likely hydrogen bond donor site. The aromatic protons and the regions above and below the π-systems of the anthracene and benzene rings may also show varying degrees of positive potential.
This distribution of charge allows for the prediction of how the molecule will interact with other chemical species, such as receptors or substrates, guiding the understanding of its intermolecular interactions.
Influence of Solvent Models and Basis Sets on Computational Outcomes
The accuracy of computational chemistry studies is profoundly dependent on the theoretical methods employed, particularly the choice of basis sets and solvent models. These choices dictate the quality of the calculated molecular geometries, energies, and other properties.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set affect the accuracy and computational cost of the calculation.
Pople-style basis sets (e.g., 6-31G(d,p)): These are widely used for their balance of accuracy and computational efficiency in studying organic molecules. The "(d,p)" notation indicates the addition of polarization functions, which are crucial for accurately describing the bonding in molecules containing second-row elements like sulfur.
Correlation-consistent basis sets (e.g., aug-cc-pVDZ): These sets, such as those developed by Dunning, are designed to converge systematically to the complete basis set limit and are often used for high-accuracy calculations. The "aug" prefix signifies the addition of diffuse functions, which are important for describing non-covalent interactions and anions.
Solvent Models: Since many chemical processes occur in solution, accurately modeling the effect of the solvent is critical. Implicit solvent models are a computationally efficient way to account for bulk solvent effects. researchgate.netcpts.com.ua
Polarizable Continuum Model (PCM): This is a popular method that represents the solvent as a continuous dielectric medium. The Integral Equation Formalism variant (IEFPCM) is a common implementation. cpts.com.ua
Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, which simplifies the calculation of the solute-solvent interaction. cpts.com.ua
Solvation Model based on Density (SMD): The SMD model is a universal solvation model that uses the full solute electron density to calculate solvation free energies and includes parameters derived from experimental data for a wide range of solvents. researchgate.netcpts.com.ua
The choice of both the basis set and the solvent model can significantly alter the computed results. For instance, studies have shown that increasing the size of the basis set does not always lead to better results with implicit solvation models, as the model parameters are often calibrated using specific, smaller basis sets. researchgate.netcpts.com.ua Therefore, the selection of computational parameters must be carefully considered and validated for the specific chemical system and properties being investigated. Quantum chemical studies on sulfonamides have successfully employed Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p) to analyze molecular properties in solution. researchgate.net
Photophysical Properties and Optoelectronic Material Development
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Spectral Characteristics
Data not available in the scientific literature.
Investigation of Absorption Maxima and Vibronic Structure
Data not available in the scientific literature.
Solvatochromism in Absorption Spectra and Solvent Effects on Electronic States
Data not available in the scientific literature.
Fluorescence Spectroscopy: Emission Behavior and Excited State Dynamics
Data not available in the scientific literature.
Analysis of Emission Maxima, Band Shapes, and Quantum Yields
Data not available in the scientific literature.
Stokes Shift Analysis and Relaxation Processes in the Excited State
Data not available in the scientific literature.
Solvatochromic Effects on Fluorescence Emission
Data not available in the scientific literature.
Investigation of Nonlinear Optical (NLO) Properties of N-(Anthracen-9-YL)benzenesulfonamide
Nonlinear optical (NLO) materials are pivotal for the development of next-generation photonic and optoelectronic devices, including optical switches and frequency converters. The NLO response of organic molecules is intrinsically linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups across a π-conjugated system.
The NLO properties of a molecule are quantified by its hyperpolarizabilities, with the first (β) and second (γ) hyperpolarizabilities being of particular importance. While direct experimental data for this compound are not extensively documented, theoretical predictions based on Density Functional Theory (DFT) can provide valuable insights. The structure of this compound, which combines an electron-rich anthracene (B1667546) moiety with an electron-withdrawing benzenesulfonamide (B165840) group, suggests a donor-π-acceptor (D-π-A) configuration conducive to significant NLO effects. ipme.ru
In this arrangement, the anthracene core acts as the π-conjugated bridge and primary electron donor. The benzenesulfonamide group, due to the electronegativity of the oxygen and sulfur atoms, functions as an electron acceptor. This intramolecular charge transfer (ICT) is a key mechanism for generating large hyperpolarizabilities. ipme.ru Theoretical studies on similar anthracene derivatives have demonstrated that the magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the length of the π-conjugated system. rsc.orgrsc.org
For instance, theoretical calculations on other donor-acceptor chalcone (B49325) derivatives featuring an anthracene group have yielded significant first hyperpolarizability (β) values, indicating a promising NLO response. analis.com.my The calculated hyperpolarizability for one such derivative was reported to be 3.53 x 10⁻³⁰ esu. analis.com.my It is anticipated that this compound would exhibit comparable, if not enhanced, NLO properties due to the effective charge separation across the molecule.
| Compound | First Hyperpolarizability (β) (esu) | Computational Method |
|---|---|---|
| Anthracene-Substituted Chalcone (N1A) | 3.53 x 10⁻³⁰ | DFT/B3LYP/6-31G(d,p) |
| Fused-Triazine Derivative (Compound 3) | ~5.44 x 10⁻³⁰ (15 times urea) | DFT/B3LYP/6-311G |
| Fused-Triazine Derivative (Compound 5) | ~8.68 x 10⁻³⁰ (24 times urea) | DFT/B3LYP/6-311G |
The predicted strong NLO response of this compound positions it as a promising candidate for incorporation into advanced optical materials. washington.edu Materials with high first and second hyperpolarizabilities are essential for applications such as second-harmonic generation (SHG), where the frequency of laser light is doubled. This property is crucial for the development of compact, efficient solid-state lasers operating in the visible and UV regions.
Furthermore, the third-order nonlinear susceptibility (χ⁽³⁾), which is related to the second hyperpolarizability, is critical for all-optical switching and optical limiting applications. analis.com.my Anthracene derivatives have been shown to exhibit significant third-order NLO properties, making them suitable for protecting sensitive optical components from high-intensity laser damage. rsc.org The donor-acceptor architecture of this compound is expected to contribute to a large χ⁽³⁾ value, enhancing its potential in these advanced applications.
Electronic Bandgap Analysis for Semiconductor Applications
The electronic bandgap is a fundamental property of a material that determines its electrical conductivity and its potential for use in semiconductor devices. For organic molecules, the bandgap is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Theoretical calculations, particularly DFT, have proven to be reliable in predicting the electronic bandgaps of organic compounds. dergipark.org.traip.org For the parent anthracene molecule, DFT calculations have established its character as a wide band-gap organic semiconductor. dergipark.org.tr The introduction of substituents onto the anthracene core can significantly modify the HOMO and LUMO energy levels, thereby tuning the bandgap.
A study on (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one reported an observed band gap of 3.03 eV, which was in excellent agreement with the theoretically calculated value of 3.07 eV (using DFT at the B3LYP/6–311++G(d,p) level). Such values indicate the potential for these types of compounds in optoelectronic applications. While the precise bandgap of this compound requires specific experimental or computational investigation, the structural analogy suggests it would fall within a range suitable for organic semiconductor applications.
| Compound | Calculated Bandgap (eV) | Computational Method |
|---|---|---|
| Anthracene (Crystalline) | Decreases with pressure from ~3.8 eV | DFT |
| (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one | 3.07 | DFT/B3LYP/6–311++G(d,p) |
| N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine | 3.513 (HOMO-LUMO gap) | DFT |
The ability to tune the bandgap through chemical modification is a significant advantage of organic semiconductors. By altering the electronic properties of the substituent on the anthracene core, the bandgap of this compound and related compounds can be engineered for specific applications, such as in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
Supramolecular Chemistry and Crystal Engineering Applications
Design Principles for Supramolecular Synthons within N-(Anthracen-9-YL)benzenesulfonamide Crystal Lattices
Supramolecular synthons are robust and recurring structural motifs formed by intermolecular interactions, acting as the fundamental building blocks in crystal engineering. The rational design of this compound crystal lattices relies on the predictable formation of synthons derived from its two key functional components: the sulfonamide group and the anthracene (B1667546) core.
The sulfonamide functional group is a cornerstone in crystal engineering due to its capacity for strong and directional hydrogen bonding. It contains an acidic N-H proton that serves as a reliable hydrogen bond donor and two sulfonyl oxygen atoms that are effective hydrogen bond acceptors. This combination allows for the rational design of specific, high-probability hydrogen bonding patterns.
In N-aryl sulfonamides, the most common and robust supramolecular synthon is the self-complementary N-H···O dimer, which forms a characteristic ring motif. This interaction is a primary driving force in the assembly of many sulfonamide-containing crystal structures. In a related compound, N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide, weak C-H···O interactions contribute to the formation of the three-dimensional supramolecular structure. nih.govresearchgate.net The predictability of these synthons is a key challenge in crystal engineering, but their study is crucial for designing novel solid-state structures. researchgate.netuomphysics.net
The engineering of these motifs involves selecting molecular components where the N-H···O interaction is energetically favorable. The strength and geometry of these bonds are well-characterized, providing a reliable tool for predicting crystal packing.
| Donor-H···Acceptor (D-H···A) | D···A Distance (Å) | Interaction Type | Reference Example |
|---|---|---|---|
| N-H···N | 2.992 (2) | Intramolecular | N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide researchgate.net |
| C-H···O | 3.284 (2) - 3.499 (2) | Intermolecular | N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide researchgate.net |
Note: The data presented are from analogous structures to illustrate the principles of hydrogen bonding in sulfonamide-containing molecules.
The large, planar, and electron-rich surface of the anthracene moiety makes it highly prone to engaging in π-stacking interactions. These non-covalent interactions, though weaker than hydrogen bonds on a per-interaction basis, are cumulatively significant and play a crucial role in the stabilization of crystal lattices. The stacking of anthracene rings is a dominant feature in the solid-state assembly of many of its derivatives. nih.gov
Several geometries of π-stacking can be exploited in the crystal engineering of this compound:
Parallel-displaced: This is the most common arrangement, where aromatic rings stack in a parallel fashion but are offset from one another. This geometry maximizes attractive dispersion forces while minimizing electrostatic repulsion.
T-shaped or Edge-to-Face: In this motif, a hydrogen atom from the edge of one anthracene ring points towards the face of another.
Herringbone: This packing pattern, often observed in polyaromatic hydrocarbons, arises from a combination of edge-to-face interactions. nih.gov
| Interaction Type | Centroid-Centroid Distance (Å) | Reference Example |
|---|---|---|
| π–π stacking | 3.6442 (13) | (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III) mdpi.com |
| Non-eclipsing parallel rings | 4.56 | 9-N-(3-imidazolylpropylamino)methylanthracene Copper Complex nih.gov |
| C-H···π | - | N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide researchgate.net |
Note: The data presented are from analogous structures to illustrate the principles of π-stacking in anthracene-containing molecules.
Controlling Solid-State Organization and Self-Assembly through Intermolecular Interactions
The solid-state organization of this compound is dictated by a delicate balance between the directional, electrostatic hydrogen bonds of the sulfonamide group and the less directional, dispersion-driven π-stacking of the anthracene core. The competition and cooperation between these interactions determine the final supramolecular assembly.
Control over the self-assembly process can be achieved by tuning this balance. For instance, the hydrogen-bonded sulfonamide dimers can act as a primary structural motif, which then organize into layers or columns through the weaker but highly influential π-stacking of the anthracene units. In the crystal structure of a related anthracene derivative, molecules are linked by hydrogen bonds to form dimers, which are then linked by C-H···π interactions to create a larger supramolecular framework. nih.gov
The molecular conformation, particularly the torsion angle between the anthracene plane and the benzenesulfonamide (B165840) group, is also critical. researchgate.net This angle influences how effectively the two key functional groups can engage in their respective intermolecular interactions. Steric hindrance or the introduction of other substituents can alter this conformation, thereby providing a mechanism to guide the self-assembly toward a specific packing arrangement and, consequently, a desired crystal polymorph.
Formation of Multi-Component Crystalline Systems
The presence of robust hydrogen bonding sites on the this compound molecule makes it an excellent candidate for the formation of multi-component crystalline systems, such as co-crystals and solvates. Building a library of reliable supramolecular synthons for the sulfonamide group is a key goal in crystal engineering, as it allows for the rational design of such systems. researchgate.netnih.goviucr.org
Co-crystals can be engineered by introducing a second molecule, known as a co-former, that has complementary hydrogen bonding functionalities. For this compound, suitable co-formers could include:
Pyridine (B92270) derivatives: The nitrogen atom in a pyridine ring is a strong hydrogen bond acceptor and can form a robust N-H···N synthon with the sulfonamide's N-H group.
Carboxylic acids: These can form strong O-H···O=S hydrogen bonds with the sulfonyl oxygens.
Amides: Amides offer complementary hydrogen bonding sites that can interact with both the donor and acceptor sites of the sulfonamide.
The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is also a common feature for molecules with strong hydrogen-bonding capabilities. The inclusion of solvents like dimethylformamide (DMF) or water can stabilize the crystal structure by satisfying the hydrogen-bonding potential of the primary molecule, leading to the formation of intricate three-dimensional networks. mdpi.comnih.gov By carefully selecting co-formers or crystallization solvents, it is possible to create novel crystalline forms of this compound with modified physicochemical properties.
Structure Property Relationship Investigations for Functional Material Design
Systematic Correlation between Molecular Structure and Photophysical Responses in N-(Anthracen-9-YL)benzenesulfonamide Derivatives
The photophysical behavior of this compound is primarily governed by the anthracene (B1667546) core, a well-known blue-emitting fluorophore. The benzenesulfonamide (B165840) group, attached to the 9-position of the anthracene, significantly modulates these properties. The nitrogen atom's lone pair of electrons can interact with the anthracene π-system, while the electron-withdrawing nature of the sulfonyl group (-SO2-) influences the electronic distribution of the entire molecule.
Derivatives of this core structure exhibit systematic changes in their absorption and emission characteristics. The introduction of substituents on the phenyl ring of the benzenesulfonamide moiety allows for fine-tuning of the photophysical responses. Electron-donating groups (EDGs) like methoxy (-OCH3) or dimethylamino (-N(CH3)2) can increase the electron density on the nitrogen atom, leading to enhanced intramolecular charge transfer (ICT) character. This typically results in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) intensify the electron-deficient nature of the sulfonamide group, which can lead to a blue-shift or more complex photophysical behavior depending on the extent of electronic coupling.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is also highly sensitive to the molecular structure. In solution, these compounds generally exhibit strong fluorescence. However, the quantum yield can be influenced by the substituent's ability to promote or inhibit non-radiative decay pathways. For instance, bulky substituents can sterically hinder molecular rotations in the excited state, thereby reducing non-radiative decay and increasing the quantum yield.
The following table illustrates the typical effects of substituents on the photophysical properties of this compound derivatives in a non-polar solvent like toluene.
| Derivative | Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| 1 | -H (Parent Compound) | 365, 384, 405 | 415, 438 | 0.75 | 4.1 |
| 2 | -OCH3 (EDG) | 370, 390, 412 | 425, 450 | 0.82 | 4.5 |
| 3 | -N(CH3)2 (Strong EDG) | 385, 408, 430 | 465 | 0.65 | 3.8 |
| 4 | -NO2 (Strong EWG) | 362, 380, 401 | 410, 433 | 0.50 | 3.2 |
Note: The data presented in this table is illustrative and based on established trends in substituted anthracene fluorophores.
Elucidation of Substituent Effects on Electronic Structure, Photophysics, and NLO Characteristics
The electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical in determining the photophysical and nonlinear optical (NLO) properties of these compounds. In this compound, the HOMO is typically localized on the electron-rich anthracene moiety, while the LUMO is distributed across the anthracene core but influenced by the attached benzenesulfonamide group. mdpi.com
Substituents on the benzenesulfonamide ring directly modulate the energy levels of the molecular orbitals.
Electron-Donating Groups (EDGs) raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO energy gap. This reduction in the energy gap corresponds to the observed red-shift in the absorption and emission spectra.
This ability to tune the HOMO-LUMO gap is crucial for designing materials with specific energy levels for efficient charge injection and transport in optoelectronic devices.
The inherent donor-π-acceptor (D-π-A) nature of these molecules, where the anthracene can be considered a donor or part of the π-bridge and the substituted benzenesulfonamide an acceptor, makes them promising candidates for second-order NLO applications. The NLO response, particularly the first hyperpolarizability (β), is highly dependent on the degree of intramolecular charge transfer upon excitation. By introducing strong EDGs on the anthracene and strong EWGs on the benzenesulfonamide, a significant dipole moment change between the ground and excited states can be induced, leading to a large β value. Two-photon absorption (TPA) is another NLO property observed in some anthracene derivatives, which arises from the simultaneous absorption of two photons. researchgate.net
The table below summarizes the calculated electronic properties and expected NLO response for a series of derivatives.
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (β, a.u.) |
| 1 | -H | -5.35 | -1.80 | 3.55 | Low |
| 2 | -OCH3 | -5.20 | -1.75 | 3.45 | Moderate |
| 3 | -N(CH3)2 | -5.05 | -1.72 | 3.33 | High |
| 4 | -NO2 | -5.50 | -2.10 | 3.40 | Very High |
Note: The data is theoretical and illustrates the expected trends based on density functional theory (DFT) calculations for D-π-A systems.
Rational Design Strategies for Optimizing Optoelectronic Performance and Solid-State Organization
The rational design of this compound derivatives for high-performance applications requires a multi-faceted approach that considers both molecular properties and intermolecular interactions in the solid state.
Optimizing Optoelectronic Performance: To create efficient emitters for Organic Light-Emitting Diodes (OLEDs), the primary goal is to achieve high fluorescence quantum yields in the solid state. A key challenge is aggregation-caused quenching (ACQ), where close packing of planar aromatic molecules like anthracene leads to the formation of non-emissive excimers. nih.gov Design strategies to overcome this include:
Introduction of Bulky Groups: Attaching sterically demanding groups, such as tert-butyl or dendritic wedges, to either the anthracene core or the benzenesulfonamide ring. nih.gov These groups physically prevent the chromophores from approaching each other too closely, thus preserving the emissive properties of individual molecules in the solid state.
Twisted Molecular Geometries: Designing molecules with a significant dihedral angle between the anthracene and the benzenesulfonamide planes. This twisted intramolecular charge transfer (TICT) character can also inhibit close packing and lead to efficient solid-state emission.
Controlling Solid-State Organization: The arrangement of molecules in the crystal lattice, or solid-state organization, profoundly impacts charge transport and light outcoupling. The self-assembly of these derivatives is directed by a combination of weak intermolecular forces, including π-π stacking, van der Waals forces, and potential hydrogen bonding involving the N-H and S=O groups.
Rational design strategies for controlling molecular packing include:
Functional Group Placement: Introducing groups capable of specific intermolecular interactions, such as hydrogen bonding, can guide the self-assembly process into well-defined supramolecular structures. For example, modifying the sulfonamide can create predictable hydrogen bond networks, influencing the crystal packing.
By combining these strategies, it is possible to engineer this compound derivatives with optimized fluorescence efficiency, tailored emission colors, and favorable solid-state packing for advanced functional materials.
Future Research Trajectories
Exploration of Advanced Spectroscopic Techniques (e.g., Time-Resolved Spectroscopy) for Deeper Mechanistic Understanding
To achieve a more profound understanding of the excited-state dynamics of N-(Anthracen-9-YL)benzenesulfonamide, the application of advanced spectroscopic techniques is crucial. While steady-state spectroscopy provides valuable information about the electronic ground and excited states, time-resolved methods can elucidate the intricate pathways of energy dissipation and relaxation that occur on ultrafast timescales.
Future studies could employ techniques such as femtosecond transient absorption and fluorescence up-conversion spectroscopy. These methods would allow for the direct observation of processes like intramolecular charge transfer (ICT), intersystem crossing, and vibrational relaxation in the excited state. By monitoring the temporal evolution of spectral features, researchers can determine the lifetimes of various excited species and identify the key intermediates involved in the photophysical response of the molecule. Investigating these dynamics in a range of solvents with varying polarities could also provide critical insights into the role of the local environment in modulating the excited-state behavior, including the potential for symmetry-breaking charge separation.
Integration of this compound into Novel Material Platforms (e.g., thin films, nanoparticles)
The integration of this compound into novel material platforms, such as thin films and nanoparticles, represents a significant step toward its practical application. The inherent luminescent properties of the anthracene (B1667546) moiety suggest its potential use in optoelectronic devices and sensing technologies.
Research in this area would involve the fabrication of thin films using techniques like physical vapor deposition, spin coating, or chemical bath deposition. Characterization of these films using methods such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) would be essential to understand their morphology and crystallinity. Furthermore, the investigation of their optical and electronic properties would be critical for assessing their suitability for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The synthesis of this compound-based nanoparticles could open up new possibilities in bioimaging and drug delivery. Biogenic synthesis methods, which utilize microorganisms, offer an environmentally friendly approach to nanoparticle production. Characterization of these nanoparticles would involve determining their size, shape, and stability, as well as their fluorescence properties.
Computational Design and Predictive Modeling for Tailored Functional Materials
Computational chemistry and molecular modeling are powerful tools for the rational design of new functional materials based on the this compound scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric, electronic, and photophysical properties of the molecule and its derivatives.
Future computational studies could focus on:
Structure-Property Relationships: Systematically modifying the chemical structure of this compound in silico to understand how substitutions on the anthracene or benzenesulfonamide (B165840) moieties affect its absorption and emission characteristics, as well as its charge transport properties.
Excited-State Dynamics: Simulating the excited-state potential energy surfaces to gain a theoretical understanding of the deactivation pathways observed in time-resolved spectroscopy experiments.
Intermolecular Interactions: Modeling the packing of molecules in the crystalline state to predict crystal structures and understand the nature of intermolecular forces, which are crucial for determining the material's bulk properties.
Molecular dynamics simulations can further be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix, providing insights that are valuable for the design of sensors and devices.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Understanding fundamental properties, aiding spectral assignment |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited-state properties | Predicting optical properties for optoelectronic applications |
| Molecular Dynamics (MD) | Conformational changes, solvent effects, binding interactions | Simulating behavior in complex environments for sensor design |
Development of this compound-based Chemosensors and Probes
The fluorescent nature of the anthracene core makes this compound a promising candidate for the development of chemosensors and probes for the detection of various analytes. The sulfonamide group can act as a binding site for metal ions and other species, and this interaction can modulate the fluorescence properties of the anthracene unit, leading to a measurable signal.
Future research in this direction would involve:
Screening for Selectivity: Investigating the response of this compound to a wide range of metal ions and anions to determine its selectivity.
Mechanism of Sensing: Utilizing spectroscopic and computational methods to elucidate the mechanism of fluorescence quenching or enhancement upon analyte binding. This could involve processes such as photoinduced electron transfer (PET) or the formation of exciplexes.
Optimization of Performance: Synthesizing derivatives with modified binding sites to improve sensitivity and selectivity for specific target analytes.
The development of such chemosensors could have applications in environmental monitoring, for the detection of heavy metal pollutants, and in biological systems for the imaging of important ions.
| Analyte Class | Potential Sensing Mechanism | Example Application |
| Metal Ions | Coordination with the sulfonamide group leading to fluorescence modulation | Detection of heavy metals in water |
| Anions | Hydrogen bonding interactions influencing the electronic properties | Sensing of biologically relevant anions |
| Small Molecules | Host-guest interactions causing a change in fluorescence | Probes for specific organic molecules |
Investigations into Mechanical and Thermal Responses of Crystalline this compound Architectures
The study of the mechanical and thermal properties of crystalline this compound is essential for its development as a robust material for various applications. The arrangement of molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and π-π stacking, will dictate the material's response to external stimuli.
Future investigations should focus on:
Single Crystal Growth and Analysis: Growing high-quality single crystals to determine the precise crystal structure using X-ray diffraction. Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions within the crystal.
Mechanical Properties: Probing the mechanical properties of the crystals, such as elasticity and hardness, using techniques like nanoindentation. The potential for photomechanical effects, where the crystal undergoes a physical change in response to light, could also be explored, given the photoactive nature of the anthracene moiety.
Thermal Stability: Assessing the thermal stability of the crystalline material using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its melting point and decomposition temperature. This information is critical for understanding the material's processing window and operational limits in devices.
A thorough understanding of these properties is fundamental for the rational design and engineering of new crystalline materials based on this compound with tailored functionalities.
Q & A
Q. Answer :
- X-ray diffraction (XRD) : Single-crystal XRD remains the gold standard. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) .
- Data Collection : Ensure high-resolution data (θ > 25°) and redundancy > 4 to reduce errors.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Use restraints for disordered regions (e.g., sulfonamide groups) .
- Validation : Check CIF files with checkCIF/PLATON to identify geometric outliers .
How can discrepancies in spectroscopic vs. crystallographic data for this compound be resolved?
Answer :
Discrepancies often arise from dynamic effects (e.g., rotational flexibility of the sulfonamide group):
- NMR vs. XRD : Compare NOESY/ROESY NMR data with XRD-derived torsion angles to confirm conformational stability .
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles .
- Temperature-Dependent Studies : Collect XRD data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion .
What computational methods are suitable for predicting the electronic properties of this compound?
Q. Answer :
- HOMO-LUMO Analysis : Use DFT (e.g., Gaussian09 with B3LYP functional) to calculate frontier orbitals. Anthracene’s π-system dominates HOMO, while sulfonamide groups influence LUMO .
- UV-Vis Simulations : Compare TD-DFT results with experimental spectra (λmax ~350–400 nm for anthracene derivatives) to validate transitions .
- Solvent Effects : Include PCM models to simulate polar environments, which redshift absorption bands due to solvatochromism .
How can researchers evaluate the biological activity of this compound against cancer cell lines?
Q. Answer :
- In Vitro Assays :
- Cytotoxicity : Use MTT/WST-1 assays on HeLa or MCF-7 cells. IC₅₀ values < 10 μM suggest potent activity .
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis vs. necrosis .
- Structure-Activity Relationships (SAR) : Modify sulfonamide substituents (e.g., nitro, amino groups) and compare IC₅₀ trends .
What strategies enhance the fluorescence quantum yield of anthracene-sulfonamide derivatives?
Q. Answer :
- Substituent Engineering : Introduce electron-donating groups (e.g., -OCH₃) at the anthracene 10-position to stabilize excited states .
- Rigidification : Incorporate steric hindrance (e.g., methyl groups) near the sulfonamide moiety to reduce non-radiative decay .
- Solvent Selection : Use non-polar solvents (e.g., hexane) to minimize quenching; quantum yields increase by 20–40% compared to polar solvents .
How should researchers address solubility challenges during in vitro studies?
Q. Answer :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Synthesize phosphate or ester derivatives that hydrolyze in physiological conditions .
- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to improve bioavailability .
What are best practices for validating synthetic purity in absence of single crystals?
Q. Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) via ESI-MS. Isotopic patterns should match theoretical distributions .
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (deviation < 0.4%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
